molecular formula C17H20N2O3S B6750572 [(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone

[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone

Cat. No.: B6750572
M. Wt: 332.4 g/mol
InChI Key: GRKNJNVSMDIMQQ-LSDHHAIUSA-N
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Description

[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone is a complex organic compound featuring a pyrrolidine ring and a thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-18-16(10-23-11)12-3-5-13(6-4-12)17(21)19-8-15(20)7-14(19)9-22-2/h3-6,10,14-15,20H,7-9H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKNJNVSMDIMQQ-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)N3CC(CC3COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)N3C[C@@H](C[C@H]3COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through various methods such as the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings . The thiazole moiety is then introduced through a series of reactions involving thioamides and halogenated precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and environmentally benign reagents to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone is unique due to its specific combination of pyrrolidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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